molecular formula C20H18N4O2S B14938525 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14938525
M. Wt: 378.4 g/mol
InChI Key: CTJZXQASKPLTQO-UHFFFAOYSA-N
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Description

“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling of the Thiadiazole and Indole Derivatives: The final step involves coupling the thiadiazole and indole derivatives through an acetamide linkage, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

    Reduction: Reduction reactions may target the thiadiazole ring or the acetamide linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

    Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.

    Pharmaceuticals: These compounds are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, thiadiazole derivatives may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-hydroxy-1H-indol-1-yl)acetamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-chloro-1H-indol-1-yl)acetamide

Uniqueness

The unique combination of the thiadiazole and indole moieties, along with specific substituents like the methoxy group, may confer distinct biological activities and chemical properties to “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide”. This uniqueness can be explored in various scientific and industrial applications.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-26-16-7-8-17-15(12-16)9-10-24(17)13-18(25)21-20-23-22-19(27-20)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,23,25)

InChI Key

CTJZXQASKPLTQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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